
Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, also known as FMAM, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a crucial role in regulating pain, mood, and appetite. Inhibition of FAAH by FMAM leads to an increase in anandamide levels, which has potential therapeutic applications in the treatment of pain, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Chemical Transformations
Furan derivatives undergo various chemical transformations, offering pathways to synthesize complex molecules. For instance, the aza-Piancatelli rearrangement is a notable reaction involving furan derivatives, facilitating the synthesis of cyclopentenone derivatives with potential utility in pharmaceuticals and materials science. This process highlights the chemical versatility of furan compounds, including those related to Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, in constructing cyclic compounds efficiently and selectively (Reddy et al., 2012).
Pharmaceutical Applications
The synthesis and evaluation of furan derivatives for their biological activities have been a significant area of research. For example, novel furan-2-yl(phenyl)methanone derivatives were synthesized and demonstrated promising in vitro protein tyrosine kinase inhibitory activity. This suggests their potential application in developing new therapeutic agents for diseases characterized by abnormal protein tyrosine kinase activity (Zheng et al., 2011). Additionally, furan derivatives have been studied for their inhibitory effects on vascular smooth muscle cell proliferation, indicating potential for treating cardiovascular diseases (Li Qing-shan, 2011).
Corrosion Inhibition
The application of furan derivatives in materials science, particularly in corrosion inhibition, has been documented. A study on the prevention of mild steel corrosion in acidic medium by a novel furan derivative demonstrated effective inhibition, underscoring the potential of such compounds in protecting industrial materials (Singaravelu & Bhadusha, 2022).
Natural Product Derivatives and Pharmacological Activities
Research into natural product derivatives containing furan moieties has revealed compounds with significant pharmacological activities. For instance, novel furanyl derivatives from the red seaweed Gracilaria opuntia showed potent anti-inflammatory and antioxidative effects in various in vitro models, illustrating the therapeutic potential of furan-containing natural product derivatives (Makkar & Chakraborty, 2018).
Wirkmechanismus
Target of Action
The primary target of Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is Protein Tyrosine Kinases (PTKs) . PTKs play a crucial role in regulating cellular functions such as proliferation, growth, differentiation, and death . They are also involved in signal transduction pathways .
Mode of Action
The compound interacts with its targets, the PTKs, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of PTKs affects various biochemical pathways. These pathways regulate a number of cellular functions, including cell proliferation, growth, differentiation, and death . The disruption of these pathways can lead to the prevention of inappropriate mitogenic signaling, which is common in various types of tumors .
Result of Action
The result of the compound’s action is the inhibition of PTKs, leading to the disruption of the biochemical pathways they regulate . This can result in the prevention of inappropriate mitogenic signaling, which is common in various types of tumors . This makes the compound a potential candidate for the treatment of these tumors .
Eigenschaften
IUPAC Name |
furan-2-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-20-11-4-6-12(7-5-11)22(18,19)13-9-16(10-13)15(17)14-3-2-8-21-14/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMFASJVKBJLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2441877.png)
![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2441878.png)
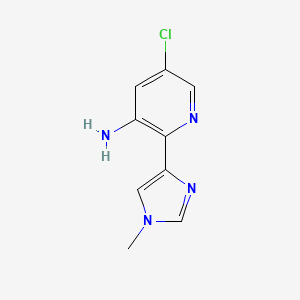
![(Z)-2-(2,3-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2441881.png)
![1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2441884.png)
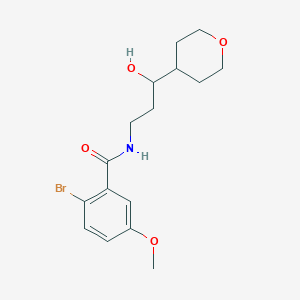


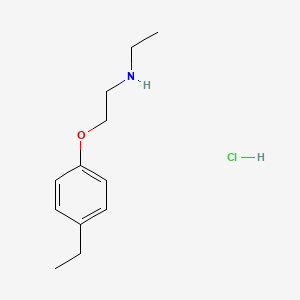
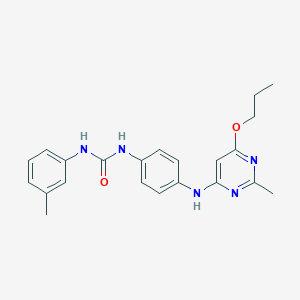
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2441893.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2441896.png)
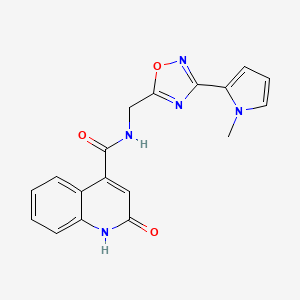
![3-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propanoic acid](/img/structure/B2441899.png)